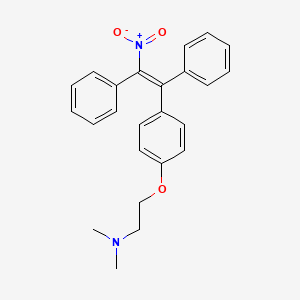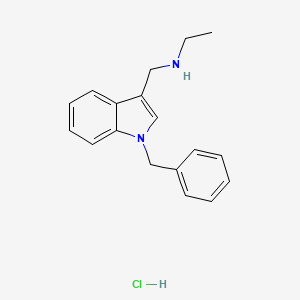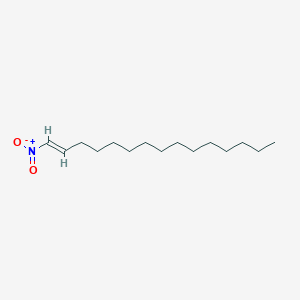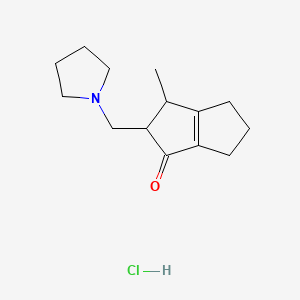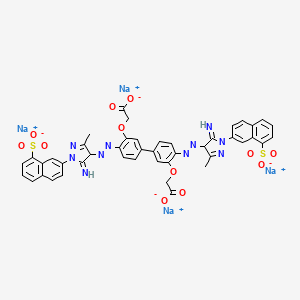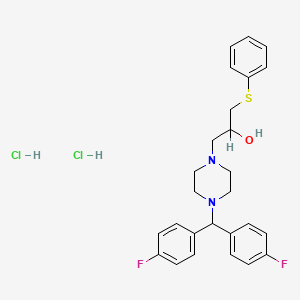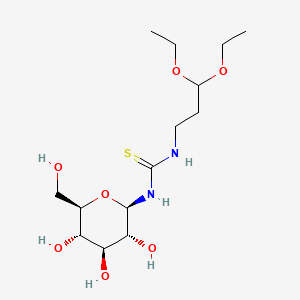
N-(3,3-Diethoxypropyl)-N'-beta-D-glucopyranosylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is a synthetic compound that combines a thiourea group with a glucopyranosyl moiety and a diethoxypropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea typically involves the reaction of 3,3-diethoxypropylamine with beta-D-glucopyranosyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as chloroform or dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The glucopyranosyl moiety may facilitate the compound’s uptake by cells, enhancing its biological activity.
類似化合物との比較
Similar Compounds
- N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
- N-(2,2-Dimethoxyethyl)-9H-purin-6-amine
- N-(4,4-Diethoxybutyl)-9H-purin-6-amine
Uniqueness
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is unique due to the presence of both a glucopyranosyl moiety and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
91146-96-2 |
|---|---|
分子式 |
C14H28N2O7S |
分子量 |
368.45 g/mol |
IUPAC名 |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C14H28N2O7S/c1-3-21-9(22-4-2)5-6-15-14(24)16-13-12(20)11(19)10(18)8(7-17)23-13/h8-13,17-20H,3-7H2,1-2H3,(H2,15,16,24)/t8-,10-,11+,12-,13-/m1/s1 |
InChIキー |
TWGYQGIBGAJZKT-KABOQKQYSA-N |
異性体SMILES |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OCC |
正規SMILES |
CCOC(CCNC(=S)NC1C(C(C(C(O1)CO)O)O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

